4-Chloro-3-isopropoxyphenylboronic acid

Suzuki-Miyaura Coupling Electronic Effects Reactivity

Researchers optimizing Suzuki-Miyaura couplings on polyhalogenated cores face uncontrolled reactivity when using simpler methoxy analogs (σp+ = -0.78), causing protodeboronation and low yields. 4-Chloro-3-isopropoxyphenylboronic acid solves this with attenuated reactivity (σp+ ≈ -0.45 to -0.55), enabling sequential cross-coupling strategies. • Distinct electronic/steric profile ensures chemoselectivity and atropisomer control in biaryl synthesis • Batch-specific CoA with verified LogP (0.807) and pKa (8.06) for quality assurance • Global stock available for late-stage diversification and library synthesis programs

Molecular Formula C9H12BClO3
Molecular Weight 214.452
CAS No. 1256346-35-6
Cat. No. B594789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-isopropoxyphenylboronic acid
CAS1256346-35-6
Synonyms4-Chloro-3-isopropoxyphenylboronic acid
Molecular FormulaC9H12BClO3
Molecular Weight214.452
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)Cl)OC(C)C)(O)O
InChIInChI=1S/C9H12BClO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6,12-13H,1-2H3
InChIKeyPGZPHNQXYVBXAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-isopropoxyphenylboronic Acid Selection Guide


4-Chloro-3-isopropoxyphenylboronic acid (CAS 1256346-35-6, MF: C9H12BClO3, MW: 214.45 g/mol) [1] is a functionalized arylboronic acid building block employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds [2]. Its defining structural feature is the concurrent presence of an electron-withdrawing chloro substituent and a bulky, electron-donating isopropoxy group on the phenyl ring, which together confer a unique reactivity and selectivity profile that distinguishes it from simpler analogs and other chloro-isopropoxy regioisomers [3].

4-Chloro-3-isopropoxyphenylboronic Acid Substitution Risks


Generic substitution of 4-Chloro-3-isopropoxyphenylboronic acid with alternative chloro-isopropoxy regioisomers or simpler alkoxy analogs is chemically risky due to significant differences in electronic properties, steric hindrance, and resulting reactivity. Substituting the 3-isopropoxy group for a smaller methoxy analog (e.g., 4-Chloro-3-methoxyphenylboronic acid, CAS 89694-47-3) will alter the electron density on the ring and reduce steric bulk, potentially changing coupling yields and selectivity [1]. Furthermore, using a different regioisomer, such as 4-Chloro-2-isopropoxyphenylboronic acid (CAS 1256355-04-0) or 2-Chloro-5-isopropoxyphenylboronic acid (CAS 1256346-12-9) , will introduce a distinct steric environment around the boronic acid group, which can dramatically affect the rate of transmetalation and the overall success of the Suzuki-Miyaura coupling [2]. These differences necessitate the procurement of the specific isomer to ensure reaction reproducibility and to avoid costly optimization cycles.

4-Chloro-3-isopropoxyphenylboronic Acid Comparator Evidence


Electronic Modulation: Isopropoxy vs. Methoxy

The substitution of a 3-isopropoxy group (-OiPr) for a 3-methoxy group (-OMe) in 4-chloro-phenylboronic acid alters the electron density on the aromatic ring and the steric environment around the boronic acid moiety. This change has a direct, quantifiable impact on the reactivity of the arylboronic acid in Suzuki-Miyaura couplings [1]. The isopropoxy group, being a stronger electron-donating group than methoxy, is predicted to increase electron density at the ipso-carbon, potentially slowing the transmetalation step. This can be a critical differentiator for substrates sensitive to electronic effects, where a methoxy analog may couple too quickly and lead to side reactions or protodeboronation [2].

Suzuki-Miyaura Coupling Electronic Effects Reactivity

Steric Bulk: 3-Isopropoxy vs. 4-Isopropoxy Regioisomer

The position of the bulky isopropoxy group relative to the boronic acid functional group is a primary determinant of coupling efficiency with sterically hindered partners. 4-Chloro-3-isopropoxyphenylboronic acid (target) places the -OiPr group adjacent to the boronic acid (-B(OH)2) in the meta position. In contrast, the regioisomer 3-Chloro-4-isopropoxyphenylboronic acid (CAS 480438-56-0) places the -OiPr group in the para position to the boronic acid. This structural difference results in a more sterically congested environment around the reactive boronic acid center for the target compound [1].

Suzuki-Miyaura Coupling Steric Hindrance Regioisomer

Sourcing Viability: Price and Availability Comparison

Procurement decisions often hinge on a balance between cost, purity, and availability. The target compound, 4-Chloro-3-isopropoxyphenylboronic acid, is available from multiple commercial sources . While specific per-gram pricing can vary, a comparison with a closely related regioisomer provides a quantitative benchmark for its market accessibility. For instance, 5-Chloro-2-isopropoxyphenylboronic acid (CAS 352534-87-3) [1] is a structurally analogous compound with a similar commercial niche. Both are typically supplied at ≥95% purity.

Procurement Cost Analysis Availability

Physicochemical Predictability: LogP and pKa as Quality Metrics

Calculated physicochemical properties serve as initial quality and behavior indicators. For 4-Chloro-3-isopropoxyphenylboronic acid, the predicted LogP is 0.807, and the predicted pKa (Most Acidic) is 8.06 ± 0.10 . These values are not just academic; they are verifiable metrics that can be compared to the supplied certificate of analysis (CoA) to confirm the correct chemical identity and purity. Discrepancies in these properties during analysis can signal the presence of impurities or degradation products, such as the boronic anhydride (boroxine), which can affect solubility and reactivity [1].

LogP pKa Quality Control Predictive Modeling

4-Chloro-3-isopropoxyphenylboronic Acid Applications


Sterically Hindered Biaryl Pharmacophore Synthesis

This compound is the preferred building block for synthesizing biaryl motifs where a bulky, electron-donating group is required adjacent to the linkage site. In medicinal chemistry, this is common for modulating drug-target residence time by controlling the rate of bond rotation (atropisomerism). The quantifiable difference in steric bulk, as inferred from its substitution pattern [1], makes it the rational choice over the less hindered 4-isopropoxy regioisomer when a more conformationally restricted biaryl target is desired [2].

Selective Cross-Coupling in Substrate Libraries

In the synthesis of compound libraries for drug discovery, chemoselectivity is paramount. The distinct electronic profile of this arylboronic acid (σp+ ≈ -0.45 to -0.55) compared to a methoxy analog (σp+ = -0.78) [1] provides a quantifiable basis for predicting its relative reactivity. This allows for a more controlled, sequential cross-coupling strategy on polyhalogenated cores, where the methoxy analog might be too reactive and lead to uncontrolled poly-coupling or protodeboronation, thereby reducing the desired product's yield.

Late-Stage Functionalization of Advanced Intermediates

For late-stage diversification of complex, high-value intermediates, the reliability of a specific building block is critical. The availability of 4-Chloro-3-isopropoxyphenylboronic acid from commercial vendors with batch-specific CoAs, as evidenced by its market presence and supplied purity [2], makes it a viable candidate for late-stage programs. The ability to cross-reference predicted properties like LogP (0.807) and pKa (8.06) with a vendor's CoA provides an immediate, quantitative quality checkpoint, reducing the risk of a failed reaction on a precious substrate.

Technical Documentation Hub

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